Lsd1-IN-14

Description

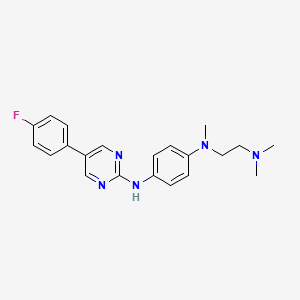

Structure

3D Structure

Properties

Molecular Formula |

C21H24FN5 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

4-N-[2-(dimethylamino)ethyl]-1-N-[5-(4-fluorophenyl)pyrimidin-2-yl]-4-N-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C21H24FN5/c1-26(2)12-13-27(3)20-10-8-19(9-11-20)25-21-23-14-17(15-24-21)16-4-6-18(22)7-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |

InChI Key |

LELDTUUFZHHXFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-14: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Lsd1-IN-14, a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in various cancers, making it an attractive target for therapeutic intervention. This document details the molecular hybridization strategy employed in the design of this compound, provides a step-by-step synthesis protocol, and outlines the methodologies for its comprehensive biological evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation of LSD1 activity is frequently observed in a variety of cancers, where it contributes to oncogenesis by altering gene expression patterns that control cell proliferation, differentiation, and survival.[1] The overexpression of LSD1 has been correlated with poor prognosis in several malignancies, including liver cancer.[1] Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy.

Discovery and Design of this compound

This compound (also referred to as compound 14) was discovered through a molecular hybridization strategy.[1] This approach involves combining pharmacophoric elements from different molecular scaffolds to create a new hybrid molecule with enhanced biological activity and optimized pharmacological properties. The design of this compound aimed to achieve high potency, selectivity, and reversible inhibition of LSD1.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 3,4,5-trimethoxyaniline.[1]

Experimental Protocol:

Step 1: Synthesis of Intermediate II

-

To a solution of 3,4,5-trimethoxyaniline (I) (3 mmol) in dichloromethane (20 ml), add 1-(chloromethyl)-4-methoxybenzene (3 mmol) and potassium carbonate (3 mmol).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Add a solution of 3-bromopropionyl chloride (4 mmol) in dichloromethane (6 ml) to the reaction mixture.

-

Continue stirring at room temperature for an additional 3 hours.

-

Filter the reaction mixture to remove solid residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate II. The reported yield is 83.6%.[1]

Step 2: Synthesis of this compound (Compound 14)

-

Dissolve the crude intermediate II in an appropriate solvent.

-

Add piperidine-2,6-dione and triethylamine.

-

Heat the reaction mixture to 85 °C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and purify by silica gel flash column chromatography to yield this compound. The reported yield is 37.6%.[1]

-

The final product's structure should be confirmed by 1H NMR, 13C NMR, and HRMS.

Synthesis workflow for this compound.

Biological Evaluation

In Vitro Potency and Selectivity

This compound was evaluated for its inhibitory activity against LSD1 and its selectivity against the related monoamine oxidases MAO-A and MAO-B.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| LSD1 | 0.18[1] |

| MAO-A | >1[1] |

| MAO-B | >1[1] |

Experimental Protocol: LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.

-

Prepare a reaction mixture containing recombinant human LSD1 enzyme in assay buffer.

-

Add this compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding a dimethylated H3 peptide substrate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and add a detection mix containing Amplex Red and horseradish peroxidase (HRP).

-

Incubate at room temperature in the dark for 15 minutes.

-

Measure the fluorescence intensity (excitation ~530-540 nm, emission ~585-595 nm).

-

Calculate the IC₅₀ values from the dose-response curves.

Reversibility of Inhibition

A dialysis assay was performed to determine the reversibility of this compound's inhibition of LSD1, with the irreversible inhibitor GSK-LSD1 used as a control. The results demonstrated that this compound is a reversible inhibitor.[1]

Experimental Protocol: Dialysis Assay

-

Incubate a mixture of this compound and recombinant LSD1 enzyme for 60 minutes at 37°C.

-

Dialyze the mixture against a large volume of assay buffer for 12 hours at 37°C to remove the unbound inhibitor.

-

Replace the dialysis buffer with a fresh buffer and continue dialysis for another 12 hours.

-

Measure the remaining LSD1 activity using the HRP-coupled assay described above. A significant recovery of enzyme activity indicates reversible inhibition.

Cellular Activity

This compound demonstrated potent antiproliferative activity against a panel of human liver cancer cell lines.

Table 2: Antiproliferative Activity of this compound in Liver Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HepG2 | 0.93[1] |

| HEP3B | 2.09[1] |

| HUH6 | 1.43[1] |

| HUH7 | 4.37[1] |

Experimental Protocol: Cell Proliferation Assay (CCK-8)

-

Seed liver cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Western blot analysis confirmed that this compound treatment increases the levels of H3K4me1 and H3K4me2 in a concentration-dependent manner in cancer cells, consistent with its mechanism of action as an LSD1 inhibitor.[1]

Experimental Protocol: Western Blotting for Histone Marks

-

Treat HepG2 cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This compound was shown to suppress the migration of HepG2 cells and inhibit the EMT process.[1] Western blot analysis revealed that this compound treatment led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and Vimentin.[1]

Experimental Protocol: Wound Healing Assay

-

Grow HepG2 cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the wound area at each time point to quantify cell migration.

Experimental Protocol: Transwell Migration Assay

-

Seed HepG2 cells in the upper chamber of a Transwell insert with a porous membrane in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to the upper chamber.

-

Incubate for a specified period (e.g., 24 hours) to allow cells to migrate through the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

Workflow for the biological evaluation of this compound.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the demethylase activity of LSD1. This leads to an accumulation of repressive H3K4me1/2 marks at the promoter regions of target genes, resulting in altered gene expression. The downstream effects include the suppression of cell proliferation, induction of apoptosis, and inhibition of cell migration and the EMT program.

Signaling pathway of this compound's mechanism of action.

Conclusion

This compound is a potent, selective, and reversible inhibitor of LSD1 with significant anticancer activity in liver cancer models. Its discovery through a molecular hybridization strategy highlights a successful approach to developing novel epigenetic modulators. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.

References

Lsd1-IN-14: A Technical Guide to a Novel Piperidine-2,6-dione-Propanamide Hybrid LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lsd1-IN-14 (also referred to as compound 14), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Developed through a molecular hybridization strategy, this compound has demonstrated significant anti-cancer effects, particularly in liver cancer models. This document details the core aspects of this compound, including its synthesis, mechanism of action, quantitative biological data, and the experimental protocols utilized for its characterization.

Core Concepts: Molecular Hybridization and LSD1 Inhibition

Molecular hybridization is a rational drug design approach that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound.[1][2] This strategy aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. This compound is a prime example of this strategy, incorporating a piperidine-2,6-dione scaffold, a known pharmacophore in various bioactive compounds, with a propanamide linker.[1]

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for anti-cancer drug development.[1][3] LSD1 inhibitors can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

This compound: Synthesis and Structure

This compound was synthesized via a two-step process. The initial step involves the reaction of 3,4,5-trimethoxyaniline with 1-(chloromethyl)-4-methoxybenzene and 3-bromopropionyl chloride to yield an intermediate. This intermediate is then reacted with piperidine-2,6-dione to produce the final compound.[1]

Biological Activity and Data Presentation

This compound has been demonstrated to be a potent, selective, and reversible inhibitor of LSD1. Its biological activity has been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Notes |

| LSD1 | 0.18 | Potent inhibition.[1] |

| MAO-A | >1 | Weak inhibition, indicating selectivity.[1] |

| MAO-B | >1 | Weak inhibition, indicating selectivity.[1] |

Table 2: Anti-proliferative Activity of this compound against Liver Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HepG2 | 0.93[1] |

| HEP3B | 2.09[1] |

| HUH6 | 1.43[1] |

| HUH7 | 4.37[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of the enzymatic activity of LSD1. This inhibition leads to an increase in the methylation levels of H3K4me1 and H3K4me2, which are key substrates of LSD1.[1] The accumulation of these methylation marks is associated with the activation of gene expression.

Furthermore, this compound has been shown to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] This is achieved by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers N-cadherin and Vimentin in HepG2 cells.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 14)

-

Step 1: Synthesis of Intermediate II

-

To a solution of 3,4,5-trimethoxyaniline (I) in a suitable solvent, add 1-(chloromethyl)-4-methoxybenzene and 3-bromopropionyl chloride in the presence of potassium carbonate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the crude intermediate II. The reported yield is 83.6%.[1]

-

-

Step 2: Synthesis of this compound (Compound 14)

-

To a solution of the intermediate II, add piperidine-2,6-dione in the presence of triethylamine.

-

Heat the reaction mixture to 85 °C.

-

Monitor the reaction by TLC.

-

Upon completion, purify the crude product by column chromatography to obtain this compound. The reported yield is 37.6%.[1]

-

LSD1/MAO-A/MAO-B Inhibition Assay

-

Principle: The inhibitory activity of this compound against LSD1 and monoamine oxidases (MAO-A and MAO-B) is determined using a chemiluminescence-based assay. The assay measures the production of H₂O₂ during the enzymatic reaction.

-

Procedure:

-

Prepare a reaction mixture containing the respective enzyme (LSD1, MAO-A, or MAO-B), a suitable substrate (e.g., H3K4me1/2 peptide for LSD1), and horseradish peroxidase.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction and incubate at 37 °C.

-

Measure the luminescence signal using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Seclidemstat can be used as a positive control for LSD1 inhibition.[1]

-

Cell Viability Assay (CCK8 Assay)

-

Cell Lines: HepG2, HEP3B, HUH6, and HUH7 human liver cancer cell lines.

-

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 2 hours at 37 °C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.[1]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the methylation levels of H3K4me1/2 and the expression of EMT markers.

-

Procedure:

-

Treat HepG2 cells with different concentrations of this compound for 48 hours.

-

Lyse the cells and quantify the protein concentration using a BCA protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

In Vivo Xenograft Study

-

Animal Model: Nude mice.

-

Procedure:

-

Subcutaneously inject HepG2 cells into the flank of the nude mice.

-

When the tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[1]

-

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting LSD1. Its rational design through molecular hybridization has resulted in a potent and selective inhibitor with demonstrated efficacy in preclinical models of liver cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds. Future studies should focus on optimizing its pharmacokinetic properties and further elucidating its mechanism of action in a broader range of cancer types.

References

Lsd1-IN-14: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Lsd1-IN-14, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this compound.

Chemical Structure and Properties

This compound was designed and synthesized using a molecular hybridization strategy.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C29H33N3O6 | [1] |

| Molecular Weight | 519.59 g/mol | [1] |

| Physical State | Not Reported | |

| Solubility | Not Reported |

Biological Activity and Mechanism of Action

This compound is a potent, selective, and reversible inhibitor of LSD1.[1] Its biological activity has been characterized in various in vitro and in vivo models.

Enzymatic Inhibition

This compound demonstrates potent inhibitory activity against human recombinant LSD1. Its selectivity has been confirmed against the structurally related monoamine oxidases MAO-A and MAO-B.[1]

| Target | IC50 | Reference |

| LSD1 | 0.18 µM | [1] |

| MAO-A | >1 µM | [1] |

| MAO-B | >1 µM | [1] |

Antiproliferative Activity

The compound exhibits significant antiproliferative effects against a panel of human cancer cell lines, particularly liver cancer cells.[1]

| Cell Line | Cancer Type | IC50 | Reference |

| HepG2 | Liver Cancer | 0.93 µM | [1] |

| HEP3B | Liver Cancer | 2.09 µM | [1] |

| HUH6 | Liver Cancer | 1.43 µM | [1] |

| HUH7 | Liver Cancer | 4.37 µM | [1] |

Mechanism of Action

This compound functions by inhibiting the demethylase activity of LSD1, leading to an increase in the methylation levels of its substrates, primarily histone H3 at lysine 4 (H3K4me1/2).[1] This epigenetic modification results in the suppression of gene expression associated with cancer cell migration and the epithelial-mesenchymal transition (EMT).[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process as outlined in the following workflow.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Intermediate II A mixture of 3,4,5-trimethoxyaniline (I), 1-(chloromethyl)-4-methoxybenzene, and 3-bromopropionyl chloride is reacted in the presence of potassium carbonate at room temperature to yield the crude intermediate II.[1]

Step 2: Synthesis of this compound (Compound 14) Intermediate II is then reacted with piperidine-2,6-dione in the presence of triethylamine at 85 °C to produce the final product, this compound.[1]

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

The inhibitory activity of this compound against LSD1 can be determined using a horseradish peroxidase (HRP)-coupled assay.

Caption: Workflow for the LSD1 peroxidase-coupled inhibition assay.

-

Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

-

Enzyme Pre-incubation: In a 96-well plate, add 10 µl of each compound dilution to wells containing 120 µl of LSD1 buffer solution, 20 µl of LSD1 assay reagent, and 20 µl of LSD1 assay peptide.[1]

-

Reaction Initiation: Incubate the plate for 30 minutes at 37 °C.[1]

-

Detection: Add a mixture of horseradish peroxidase solution (20 μl) and a fluorometric substrate (e.g., Amplex Red, 10 μl) to each well.[1]

-

Signal Measurement: Incubate for 15 minutes at 37 °C and measure the fluorescence intensity.[1] The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (CCK8 Assay)

The antiproliferative activity of this compound is assessed using the Cell Counting Kit-8 (CCK8) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-3,000 cells per well.[1]

-

Compound Treatment: After cell attachment, treat the cells with various concentrations of this compound for 48 hours.[1]

-

CCK8 Addition: Add 10 µl of CCK8 solution to each well and incubate for 4 hours at 37 °C in a 5% CO2 atmosphere.[1]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is determined from the resulting cell viability curves.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the methylation status of H3K4.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total H3 or GAPDH) overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

LSD1 plays a crucial role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This compound inhibits this pathway by preventing the demethylation of H3K4, which in turn affects the expression of key EMT-related genes.

References

Lsd1-IN-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-14 is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1][2] As a flavin-dependent monoamine oxidase, LSD1 plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound re-establishes these methylation marks, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of LSD1, binding to the active site of the enzyme and preventing its demethylase activity. This inhibition is reversible, as demonstrated by dialysis assays.[2] The primary molecular consequence of this compound activity is the increase in global levels of H3K4me1 and H3K4me2.[1][2] This epigenetic modification leads to the altered expression of a variety of genes, ultimately impacting cell proliferation, migration, and differentiation.

DOT script for Mechanism of Action Diagram

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against LSD1 and its anti-proliferative effects on various cancer cell lines.

| Target | IC50 (µM) |

| LSD1 | 0.18[1][2] |

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 0.93[1][2] |

| HEP3B | Hepatocellular Carcinoma | 2.09[1][2] |

| HUH6 | Hepatocellular Carcinoma | 1.43[1][2] |

| HUH7 | Hepatocellular Carcinoma | 4.37[1][2] |

Signaling Pathways Modulated by this compound

LSD1 inhibition by this compound has been shown to impact several critical signaling pathways involved in cancer progression.

Epithelial-Mesenchymal Transition (EMT)

This compound has been demonstrated to suppress the EMT process, a key mechanism in cancer metastasis.[1][2] Inhibition of LSD1 leads to the upregulation of epithelial markers and downregulation of mesenchymal markers.

DOT script for EMT Pathway Diagram

PI3K/AKT Pathway

The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation that is influenced by LSD1 activity. LSD1 inhibition has been shown to decrease the phosphorylation of AKT, a key downstream effector of this pathway. [1]

DOT script for PI3K/AKT Pathway Diagram

Experimental Protocols

LSD1 Biochemical Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

-

Human recombinant LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (Ex/Em = 530-560/590 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 40 µL of assay buffer, 10 µL of Amplex Red/HRP mixture, and 20 µL of LSD1 enzyme solution.

-

Add 10 µL of the this compound dilutions to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the dimethylated H3K4 peptide substrate.

-

Immediately measure the fluorescence at 590 nm every minute for 30 minutes.

-

Calculate the initial reaction rates and determine the IC50 value for this compound.

Cellular Histone Methylation Assay (Western Blot)

This protocol details the detection of H3K4me1/2 levels in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K4me1/2 levels to total H3.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

DOT script for Experimental Workflow Diagram

Conclusion

This compound is a promising small molecule inhibitor of LSD1 with potent anti-cancer activity demonstrated in both biochemical and cellular assays. Its mechanism of action, centered on the restoration of H3K4 methylation, leads to the modulation of key oncogenic signaling pathways, including EMT, Wnt/β-catenin, and PI3K/AKT. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other LSD1 inhibitors.

References

Lsd1-IN-14: A Comprehensive Technical Guide to a Reversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator involved in tumorigenesis and is overexpressed in a variety of cancers. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) makes it a critical modulator of gene expression. Lsd1-IN-14 has emerged as a potent and selective reversible inhibitor of LSD1, demonstrating significant anti-tumor activity, particularly in liver cancer models. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates.

Introduction to LSD1 and Its Role in Cancer

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is the first identified histone demethylase.[1] It plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated H3K4 and H3K9.[2] The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation.[2] LSD1 is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[3]

The dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, including liver, breast, prostate, and lung cancer, as well as leukemia.[2][4] Overexpression of LSD1 in tumor tissues often correlates with poor prognosis, making it an attractive therapeutic target for cancer drug development.[5][6] The development of small molecule inhibitors of LSD1, such as this compound, represents a promising strategy for cancer therapy.[1][7]

This compound: A Reversible and Selective Inhibitor

This compound (also referred to as compound 14) is a potent, selective, and reversible inhibitor of LSD1.[1][7] Its reversible nature offers a potential advantage over irreversible inhibitors by minimizing the risk of off-target effects and providing more tunable pharmacodynamics.

Biochemical Activity

This compound exhibits potent inhibitory activity against the LSD1 enzyme. Its selectivity has been demonstrated against the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[1]

Table 1: Biochemical Activity of this compound

| Target | IC₅₀ (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |

| LSD1 | 0.18 | >5.5-fold | >5.5-fold | [1] |

| MAO-A | >1 | - | - | [1] |

| MAO-B | >1 | - | - | [1] |

Cellular Activity

This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, with a particular potency observed in liver cancer cells.[1][7]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Liver Cancer | 0.93 | [1][7] |

| HEP3B | Liver Cancer | 2.09 | [1][7] |

| HUH6 | Liver Cancer | 1.43 | [1][7] |

| HUH7 | Liver Cancer | 4.37 | [1][7] |

In cellular assays, treatment with this compound leads to an increase in the global levels of H3K4me1 and H3K4me2, consistent with its mechanism of action as an LSD1 inhibitor.[1][7] Furthermore, this compound has been shown to suppress the migration and epithelial-mesenchymal transition (EMT) of liver cancer cells.[1][7]

Key Signaling Pathways Modulated by this compound

LSD1 is a critical regulator of several signaling pathways that are fundamental to cancer progression. By inhibiting LSD1, this compound can modulate these pathways to exert its anti-tumor effects.

Wnt/β-Catenin Signaling Pathway

LSD1 can activate the Wnt/β-catenin signaling pathway by down-regulating the expression of Dickkopf-1 (DKK1), a negative regulator of the pathway.[2] This leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of target genes involved in cell proliferation, such as c-Myc. Inhibition of LSD1 by this compound is expected to reverse this process, leading to the suppression of Wnt/β-catenin signaling.

Notch Signaling Pathway

LSD1 has been shown to positively regulate the Notch signaling pathway in certain cancers by binding to the promoter regions of Notch target genes.[8] Inhibition of LSD1 can lead to a decrease in the expression of key components of the Notch pathway, such as Notch1, Notch3, and Hes1, thereby suppressing tumor growth.[8]

PI3K/Akt/mTOR Signaling Pathway

LSD1 can also influence the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9] In some contexts, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[9] Inhibition of LSD1 can, therefore, modulate autophagy and impact cancer cell survival.

STAT3 Signaling Pathway

Recent studies have indicated a role for LSD1 in potentiating the activity of Signal Transducer and Activator of Transcription 3 (STAT3). LSD1 can interact with and demethylate STAT3, prolonging its binding to chromatin and enhancing the expression of its target genes. This is particularly relevant in the context of certain cancer cell differentiation processes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant human LSD1.

-

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 substrate (e.g., di-methylated H3K4 peptide)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic substrate)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant LSD1 enzyme to each well (except for no-enzyme controls).

-

Add the serially diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the LSD1 substrate and HRP to each well.

-

Immediately add the Amplex® Red reagent.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Reversibility Dialysis Assay

This assay determines whether the inhibition of LSD1 by this compound is reversible or irreversible.

-

Materials:

-

Recombinant human LSD1 enzyme

-

This compound

-

Irreversible LSD1 inhibitor (e.g., GSK-LSD1) as a control

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

Dialysis buffer (e.g., 50 mM HEPES, pH 7.4)

-

LSD1 enzymatic inhibition assay reagents (as described above)

-

-

Procedure:

-

Pre-incubate a concentrated solution of LSD1 enzyme with a saturating concentration of this compound or the irreversible inhibitor for 1 hour at 37°C. A control sample with enzyme and vehicle is also prepared.

-

Place each mixture into separate dialysis tubes.

-

Dialyze the samples against a large volume of dialysis buffer at 4°C for an extended period (e.g., 24-48 hours), with several buffer changes.

-

After dialysis, recover the enzyme solutions and measure their activity using the LSD1 enzymatic inhibition assay.

-

Compare the activity of the this compound-treated enzyme to the vehicle-treated and irreversible inhibitor-treated enzymes. A significant recovery of enzyme activity for the this compound sample indicates reversible inhibition.

-

Cell Proliferation Assay (MTT or CCK-8)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HepG2, HEP3B)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Histone Methylation

This technique is used to measure the levels of specific histone methylation marks in cells treated with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of H3K4me1/2 to the total histone H3 levels.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well or 12-well plates

-

Sterile pipette tip (p200 or p1000)

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with media to remove detached cells.

-

Add fresh media containing this compound or vehicle control.

-

Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

-

Measure the width or area of the scratch at each time point.

-

Calculate the percentage of wound closure and compare the migration rate between treated and control cells.

-

In Vivo Tumor Xenograft Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound in a liver cancer xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

HepG2 human liver cancer cells

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of HepG2 cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and vehicle to the control group.

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

-

Conclusion and Future Directions

This compound is a promising reversible inhibitor of LSD1 with potent anti-tumor activity, particularly in liver cancer. Its ability to modulate key oncogenic signaling pathways highlights its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on LSD1-targeted therapies.

Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound in a broader range of cancer models. Investigating potential combination therapies with other anti-cancer agents could also enhance its therapeutic utility. A deeper understanding of the molecular mechanisms underlying its effects on various signaling pathways will be crucial for identifying predictive biomarkers and guiding its clinical development.

References

- 1. In vivo tumor assay in a xenograft model [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 9. meliordiscovery.com [meliordiscovery.com]

Lsd1-IN-14: An In-Depth Technical Guide to its Effect on H3K4me1/2 Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Specifically, LSD1 removes mono- and di-methyl groups from H3K4 (H3K4me1 and H3K4me2), marks generally associated with active transcription. Its role in gene silencing has made it a significant target in oncology and other therapeutic areas. Lsd1-IN-14 is a potent, selective, and reversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the effect of this compound on H3K4me1/2 methylation, including quantitative data, detailed experimental protocols, and pathway diagrams.

Core Mechanism of Action

This compound functions by inhibiting the catalytic activity of the LSD1 enzyme. By binding to LSD1, it prevents the demethylation of its primary substrates, H3K4me1 and H3K4me2. This inhibition leads to an accumulation of these methylation marks at specific genomic loci, subsequently altering gene expression.

Lsd1-IN-14: A Comprehensive Technical Profile on its Selectivity against MAO-A and MAO-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Lsd1-IN-14, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), against the homologous monoamine oxidases, MAO-A and MAO-B. All data and methodologies are derived from the peer-reviewed publication, "Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo," where the compound is referred to as "compound 14."

Executive Summary

This compound demonstrates exceptional selectivity for LSD1 over both MAO-A and MAO-B. Biochemical assays reveal a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for LSD1, while exhibiting negligible inhibition of MAO-A and MAO-B at significantly higher concentrations. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects associated with non-specific monoamine oxidase inhibition.

Data Presentation

The inhibitory activity of this compound against LSD1, MAO-A, and MAO-B is summarized in the table below. The data clearly illustrates the compound's potent and selective inhibition of LSD1.

| Target Enzyme | IC50 (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| LSD1 | 0.18[1] | >5.5-fold | >5.5-fold |

| MAO-A | >1[1] | - | - |

| MAO-B | >1[1] | - | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

LSD1 Inhibition Assay (In Vitro)

The enzymatic activity of LSD1 was determined using a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Workflow:

Caption: Workflow for the in vitro LSD1 inhibition assay.

Detailed Steps:

-

Reagent Preparation: All reagents were prepared in a suitable assay buffer (e.g., Tris or HEPES-based buffer, pH 7.5).

-

Compound Preparation: this compound was serially diluted in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.

-

Reaction Mixture: Recombinant human LSD1 enzyme and horseradish peroxidase (HRP) were added to the wells of a microplate. Subsequently, the various concentrations of this compound or vehicle control were added.

-

Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The demethylation reaction was initiated by the addition of the H3K4me2 peptide substrate.

-

Incubation: The reaction was allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Signal Development: Amplex Red reagent, in the presence of HRP, reacts with the H₂O₂ produced by the demethylation reaction to generate the fluorescent product, resorufin. This was added to each well, and the plate was incubated for a short period (e.g., 5-10 minutes) protected from light.

-

Fluorescence Measurement: The fluorescence intensity was measured using a plate reader with excitation and emission wavelengths of approximately 535 nm and 590 nm, respectively.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO-A and MAO-B Inhibition Assays (In Vitro)

The inhibitory activity of this compound against MAO-A and MAO-B was assessed using a luminescence-based assay, such as the MAO-Glo™ Assay. This assay measures the activity of MAO enzymes by detecting the luminescent signal generated from the metabolism of a pro-luciferin substrate.

Workflow:

References

Lsd1-IN-14 biochemical characterization

An In-Depth Technical Guide to the Biochemical Characterization of Lsd1-IN-14 (Compound 14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characterization of this compound, a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is compiled from published research and is intended to provide a detailed understanding of the inhibitor's activity, selectivity, and mechanism of action.

Introduction to LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By demethylating H3K4, LSD1 generally acts as a transcriptional co-repressor.[1] LSD1 is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are involved in gene silencing.[2]

The catalytic mechanism of LSD1 involves the FAD cofactor to oxidize the methylated lysine, resulting in the production of formaldehyde and hydrogen peroxide. Due to its role in regulating the expression of genes involved in cell proliferation, differentiation, and pluripotency, LSD1 has emerged as a significant therapeutic target in oncology.[2] Its overexpression has been observed in a variety of cancers, including neuroblastoma, breast, prostate, bladder, lung, liver, and colorectal tumors.

Biochemical Profile of this compound (Compound 14)

This compound, referred to as "compound 14" in the primary literature, was identified through a molecular hybridization strategy.[3] It has demonstrated potent and selective inhibitory activity against LSD1.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against LSD1 and its selectivity over other closely related monoamine oxidases (MAO-A and MAO-B) are summarized below.

| Enzyme | IC50 (µM) |

| LSD1 | 0.18 [3] |

| MAO-A | >1[3] |

| MAO-B | >1[3] |

| Table 1: In vitro inhibitory activity of this compound against LSD1, MAO-A, and MAO-B. |

Reversibility of Inhibition

This compound has been shown to be a reversible inhibitor of LSD1.[3] This characteristic is advantageous as it can potentially lead to fewer off-target effects and a better safety profile compared to irreversible inhibitors.[4]

Signaling Pathway and Mechanism of Action

LSD1 functions within a complex regulatory network to control gene expression. Its inhibition by this compound leads to an increase in the methylation levels of its primary substrate, H3K4.

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

LSD1/MAO-A/MAO-B Inhibition Assay (In Vitro)

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of LSD1 and the related monoamine oxidases.

Workflow:

Caption: General workflow for determining the IC50 of this compound.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Enzyme Reaction:

-

In a microplate, add the recombinant human LSD1, MAO-A, or MAO-B enzyme to a reaction buffer.

-

Add the various concentrations of this compound to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

-

-

Substrate Addition: Add the appropriate substrate for each enzyme. For LSD1, a common substrate is a peptide corresponding to the N-terminal tail of histone H3. For MAOs, substrates like kynuramine or benzylamine can be used.

-

Detection: Measure the enzymatic activity by detecting the product formation. This can be done using various methods, such as:

-

LSD1: A common method involves a coupled-enzyme assay where the hydrogen peroxide produced is detected by horseradish peroxidase (HRP) and a fluorescent substrate like Amplex Red.

-

MAOs: The oxidation of the substrate can be monitored by measuring changes in absorbance or fluorescence.

-

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Reversibility Dialysis Assay

This assay distinguishes between reversible and irreversible inhibitors.

Workflow:

Caption: Workflow for the LSD1 reversibility dialysis assay.

Detailed Protocol:

-

Pre-incubation: Incubate LSD1 with a concentration of this compound that is several-fold higher than its IC50 value for a sufficient period to allow binding. As a control, an irreversible inhibitor (e.g., GSK-LSD1) should be run in parallel.[3]

-

Dialysis:

-

Place the enzyme-inhibitor mixture into a dialysis cassette with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to diffuse out.

-

Dialyze the sample against a large volume of assay buffer for an extended period (e.g., overnight) with buffer changes to ensure complete removal of the unbound inhibitor.

-

-

Activity Measurement: After dialysis, recover the enzyme and measure its activity using the standard LSD1 inhibition assay protocol.

-

Analysis: Compare the activity of the dialyzed enzyme-Lsd1-IN-14 sample to a control sample that was not dialyzed. If the inhibitor is reversible, its dissociation from the enzyme during dialysis will lead to a recovery of enzymatic activity.[3] If it is irreversible, the activity will remain low.

Cellular Histone Methylation Assay (Western Blot)

This assay assesses the effect of this compound on the methylation status of its target histone mark in a cellular context.

Workflow:

Caption: Workflow for assessing cellular histone methylation by Western blot.

Detailed Protocol:

-

Cell Treatment: Culture a relevant cancer cell line (e.g., HepG2) and treat with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.[3]

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for H3K4me1 and H3K4me2. A primary antibody for total histone H3 should be used as a loading control.[3]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Detection and Analysis: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescent substrate) and an imaging system. Quantify the band intensities and normalize the levels of H3K4me1/2 to the total H3 levels. An increase in the H3K4me1/2 bands with increasing concentrations of this compound indicates effective target engagement in cells.[3]

Conclusion

This compound (Compound 14) is a potent and selective reversible inhibitor of LSD1. Its ability to increase H3K4 methylation levels in cells demonstrates its potential as a valuable tool for studying the biological roles of LSD1 and as a lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further biochemical and cellular characterization of this and other LSD1 inhibitors.

References

- 1. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]

Lsd1-IN-14: An In-Depth Technical Guide to its In Vitro Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its involvement in the regulation of gene expression has implicated it in various physiological and pathological processes, including cancer. Consequently, LSD1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Lsd1-IN-14, also referred to as "compound 14" or "LSD1-IN-39", is a potent, selective, and reversible inhibitor of LSD1.[1][2] This technical guide provides a comprehensive overview of the in vitro enzymatic assays used to characterize the inhibitory activity of this compound against LSD1.

Quantitative Data Summary

The inhibitory potency of this compound against the LSD1 enzyme has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its efficacy.

| Compound | Target | IC50 (µM) | Assay Type | Notes | Reference |

| This compound ("compound 14") | LSD1 | 0.18 | Fluorescence-based | Reversible inhibitor | [1] |

| This compound ("compound 14") | MAO-A | >1 | Fluorescence-based | Demonstrates selectivity over MAO-A | [1] |

| This compound ("compound 14") | MAO-B | >1 | Fluorescence-based | Demonstrates selectivity over MAO-B | [1] |

Experimental Protocols

Several in vitro methods can be employed to determine the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound. The most common assays are based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Fluorescence-Based Amplex® Red Assay

This is a widely used method due to its high sensitivity and continuous nature. The assay relies on the LSD1-mediated demethylation of a substrate, which produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound resorufin, which can be measured fluorometrically.

Materials and Reagents:

-

Recombinant human LSD1 enzyme

-

This compound (or other test inhibitors)

-

Dimethylated histone H3 (1-21) peptide substrate

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black microplates

-

Fluorescence microplate reader (Excitation: 530-545 nm, Emission: 590 nm)

Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

-

Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the LSD1 enzyme to the assay buffer. Then, add the serially diluted this compound or a vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate and the Amplex Red/HRP detection reagents to each well.

-

Signal Detection: Immediately begin monitoring the fluorescence signal in a microplate reader at 37°C. Record the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be calculated by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation) using graphing software.

Peroxidase-Coupled Colorimetric Assay

This assay is similar in principle to the Amplex® Red assay but uses a chromogenic substrate instead of a fluorogenic one. The H₂O₂ produced reacts with a chromogen in the presence of HRP, leading to a colored product that can be measured spectrophotometrically.

Materials and Reagents:

-

Same as the Amplex® Red assay, but replace Amplex® Red with a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).

-

Stop solution (e.g., 2 M H₂SO₄)

-

Spectrophotometric microplate reader

Experimental Procedure:

The procedure is similar to the fluorescence-based assay. After the reaction has proceeded for a set time, a stop solution is added, and the absorbance is read at the appropriate wavelength for the chosen chromogen.

Antibody-Based ELISA-like Assay

This method directly measures the demethylated product. A biotinylated histone peptide substrate is immobilized on a streptavidin-coated plate. After the enzymatic reaction with LSD1 and the inhibitor, a specific antibody that recognizes the demethylated epitope is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal detection.

Materials and Reagents:

-

Streptavidin-coated 96-well plates

-

Biotinylated dimethylated histone H3 peptide substrate

-

Recombinant human LSD1 enzyme

-

This compound

-

Primary antibody specific for the demethylated product (e.g., anti-H3K4me0)

-

HRP-conjugated secondary antibody

-

TMB substrate and stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Experimental Procedure:

-

Substrate Immobilization: Add the biotinylated substrate to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound substrate.

-

Enzymatic Reaction: Add the LSD1 enzyme and the inhibitor (or vehicle) to the wells and incubate to allow the demethylation reaction to occur.

-

Antibody Incubation: Wash the wells and add the primary antibody. Incubate, then wash and add the HRP-conjugated secondary antibody.

-

Signal Detection: After a final wash, add the TMB substrate. Stop the reaction with a stop solution and measure the absorbance.

Signaling Pathways and Experimental Workflows

LSD1 Enzymatic Assay Workflow

The following diagram illustrates the general workflow for a fluorescence-based in vitro enzymatic assay to determine the inhibitory activity of this compound.

Caption: Workflow for this compound in vitro enzymatic assay.

LSD1 in the PI3K/Akt/mTOR Signaling Pathway

LSD1 has been shown to positively regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. Inhibition of LSD1 can lead to the downregulation of this pathway.

References

Lsd1-IN-14 Molecular Docking: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of Lsd1-IN-14, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology. Understanding the molecular interactions between LSD1 and its inhibitors is crucial for the development of novel and more effective anti-cancer therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the study of Lsd1 inhibitors.

Quantitative Data Summary

Molecular docking simulations provide valuable quantitative data that predict the binding affinity and interaction patterns of a ligand with its target protein. The following table summarizes key quantitative metrics for LSD1 inhibitors, including compounds structurally related to or representative of the class to which this compound belongs.

| Compound ID | Inhibitory Concentration (IC50) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Compound 14 | 74 nM | Not explicitly stated | Asn540, Asp555, Ala539 | [1] |

| CC-90011 | 0.3 nM | Not explicitly stated | Lys661, Asp555 | [1] |

| Compound X43 | 0.89 μM | Not explicitly stated | Asp555, His564, Lys661 | [1] |

| Compound 11 | Ki = 29 nM | Lowest docking energy | Substrate binding site | [1] |

| Compound 57 | 4 μM | Not explicitly stated | Occupied substrate region in a U-shaped conformation | [1] |

| Thieno[3,2-b]pyrrole derivatives | 8.4 nM (compound 50), 6.7 nM (compound 51), 7.8 nM (compound 52) | Not explicitly stated | Not explicitly stated | [1] |

Experimental Protocols

The following sections detail the typical methodologies employed in the molecular docking studies of LSD1 inhibitors. These protocols are synthesized from various studies and represent a standard workflow in the field.

Molecular Docking Simulation Protocol

A common approach for performing molecular docking studies with LSD1 inhibitors involves the use of software such as AutoDock Vina. The general steps are as follows:

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of LSD1 is obtained from the Protein Data Bank (PDB). A common entry used is 6W4K.[2]

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

The 3D structures of the inhibitor molecules are generated and optimized.

-

Both the protein and ligand files are processed using tools like AutoDockTools (ADT) to add polar hydrogens and assign charges.

-

-

Docking Parameters:

-

A grid box is defined to encompass the active site of LSD1. A typical box size is 30 × 30 × 30 ų.[3]

-

The docking calculations are performed using a standard protocol within the chosen software.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their binding free energy.

-

The top-ranked conformations are visually inspected to analyze the binding mode, including hydrogen bonds and hydrophobic interactions with key amino acid residues.

-

3D-QSAR Modeling Protocol

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are often performed to understand the relationship between the chemical structures of inhibitors and their biological activities.

-

Model Development:

-

A series of compounds with known inhibitory activities against LSD1 are selected.

-

Molecular docking is used to determine the bioactive conformations of these compounds.

-

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build the 3D-QSAR models.

-

-

Model Validation and Prediction:

-

The predictive power of the generated models is validated using statistical methods.

-

The models are then used to predict the activity of new, untested compounds.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to LSD1 and its inhibition.

Caption: LSD1's dual role in gene regulation through histone demethylation.

Caption: A typical workflow for molecular docking studies of LSD1 inhibitors.

Mechanism of Action of LSD1 Inhibitors

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[4][5] This enzymatic activity plays a crucial role in regulating gene expression.[6] Overexpression of LSD1 has been linked to the proliferation, migration, and invasion of cancer cells, making it a significant target for anti-cancer drug development.[3][7]

Molecular docking studies have revealed that LSD1 inhibitors bind to the active site of the enzyme, preventing the binding of its natural substrate. The binding of these inhibitors is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For instance, studies have shown that residues such as Thr628, Ser289, Val288, Val317, Val811, Ala814, Leu659, Trp751, and Tyr761 are important for the binding of various inhibitors.[3][7][8] Specifically, Thr628 can form important hydrogen bonds with inhibitors.[3][7] The ability of an inhibitor to form an additional hydrogen bond with the hydroxyl group of Ser289 can significantly improve its potency.[3][7][8] Hydrophobic interactions between the inhibitor and surrounding residues also play a critical role in the binding affinity.[3][7][8]

By inhibiting the demethylase activity of LSD1, these compounds can alter the methylation status of histones, leading to changes in gene expression that can suppress tumor growth and induce cancer cell differentiation.[4] The insights gained from molecular docking studies are instrumental in the rational design of new and more potent LSD1 inhibitors with improved pharmacological properties.[4]

References

- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Insight into the binding mode of a novel LSD1 inhibitor by molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lysine-Specific Demethylase 1 (LSD1) in the Pathogenesis of Liver Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that functions as a critical epigenetic regulator by demethylating histone and non-histone proteins.[1][2] Originally identified as the first histone demethylase, LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[3][4] Accumulating evidence has demonstrated that LSD1 is frequently overexpressed in a variety of human cancers, including hepatocellular carcinoma (HCC), the most common form of primary liver cancer.[2][5][6] This overexpression is significantly correlated with tumor progression, poor prognosis, and therapeutic resistance.[7][8][9] LSD1 drives liver cancer pathogenesis through a multifaceted mechanism involving the promotion of cancer stemness, metabolic reprogramming, cell cycle acceleration, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the role of LSD1 in liver cancer, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways involved.

LSD1 Overexpression and Clinical Significance in Hepatocellular Carcinoma (HCC)

Multiple studies have consistently shown that LSD1 is significantly upregulated in HCC tissues compared to adjacent non-neoplastic liver tissues.[7][8] This overexpression is not merely a bystander effect but serves as an independent prognostic factor for poor clinical outcomes in HCC patients.[5][8]

Data Presentation: LSD1 Expression and Prognostic Value in HCC

The following table summarizes key findings on the clinical relevance of LSD1 expression in HCC.

| Study Cohort & Reference | Method | Key Quantitative Findings | Clinical Correlation |

| 303 HCC Patients[5] | Immunohistochemistry (IHC) | 77% (232/303) of HCC cases showed positive LSD1 staining. | Positive LSD1 expression was an independent prognostic factor for decreased Overall Survival (OS) (HR: 2.16) and Disease-Free Survival (DFS) (HR: 1.75). |

| 198 HCC Patients[7][8] | Immunohistochemistry (IHC) | 56.6% (112/198) of HCC tissues had high LSD1 expression, compared to 26.3% (52/198) in adjacent tissues (P < 0.01). | High LSD1 expression correlated with higher tumor stage (T3-4) and grade (G3) (P < 0.001) and significantly lower 5-year OS and DFS rates (P < 0.001).[7][8] |